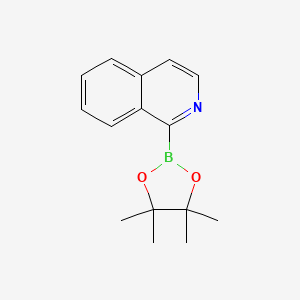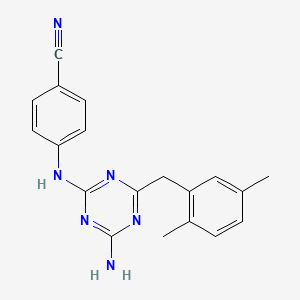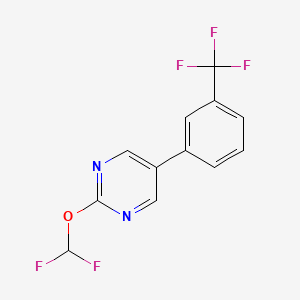
N-Methyl-4-(oxetan-3-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-4-(oxetan-3-yl)aniline is a chemical compound characterized by the presence of an oxetane ring and an aniline moiety. The oxetane ring is a four-membered cyclic ether, which is known for its unique reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the cyclization of a suitable precursor through intramolecular etherification or epoxide ring opening . For example, the synthesis can start with the preparation of an oxetane-containing building block, which is then coupled with an aniline derivative through nucleophilic substitution or other suitable reactions .
Industrial Production Methods
Industrial production of N-Methyl-4-(oxetan-3-yl)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-4-(oxetan-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can modify the aniline moiety.
Substitution: The oxetane ring and aniline group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with different functional groups, while substitution reactions can introduce various substituents to the aniline or oxetane ring .
Applications De Recherche Scientifique
N-Methyl-4-(oxetan-3-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing bioactive molecules.
Industry: Used in the production of materials with unique properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of N-Methyl-4-(oxetan-3-yl)aniline involves its interaction with molecular targets through its oxetane and aniline groups. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The aniline moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-4-(oxetan-3-yl)aniline: Contains an oxetane ring and an aniline group.
2-Methyl-N-[(3-phenylamino)oxetan-3-yl]-2-propanesulfinamide: Another oxetane derivative with different substituents.
Uniqueness
The presence of the oxetane ring provides stability and reactivity, while the aniline group offers opportunities for further functionalization and interaction with biological targets .
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
N-methyl-4-(oxetan-3-yl)aniline |
InChI |
InChI=1S/C10H13NO/c1-11-10-4-2-8(3-5-10)9-6-12-7-9/h2-5,9,11H,6-7H2,1H3 |
Clé InChI |
PYMPRUBCOSCAEM-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC=C(C=C1)C2COC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Imidazo[1,2-a]pyrazine-3,6(5H,7H)-dione](/img/structure/B13123653.png)



![4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13123678.png)
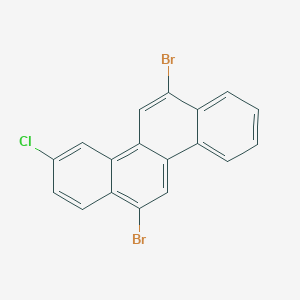
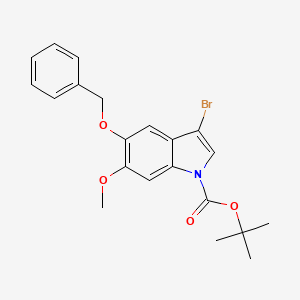
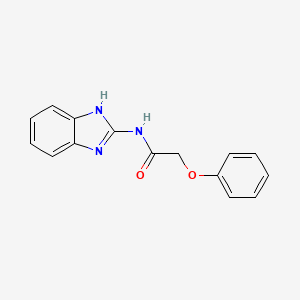
![benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13123693.png)
